3-Methyl-L-lysine 3-Methyl-L-lysine
Brand Name: Vulcanchem
CAS No.: 61475-86-3
VCID: VC19511884
InChI: InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1
SMILES:
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

3-Methyl-L-lysine

CAS No.: 61475-86-3

Cat. No.: VC19511884

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-L-lysine - 61475-86-3

Specification

CAS No. 61475-86-3
Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name (2S)-2,6-diamino-3-methylhexanoic acid
Standard InChI InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1
Standard InChI Key FSPHIBLXJRNTSN-GDVGLLTNSA-N
Isomeric SMILES CC(CCCN)[C@@H](C(=O)O)N
Canonical SMILES CC(CCCN)C(C(=O)O)N

Introduction

Structural and Chemical Characterization

Related Compounds and Salts

A closely associated compound is L-lysine mono(3-methyl-2-oxobutyrate) (PubChem CID: 14406340), a salt formed between L-lysine and 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid) . This complex features a 1:1 stoichiometry, with the lysine ε-amino group protonated and interacting ionically with the carboxylate of α-ketoisovaleric acid (Figure 1). Key properties include:

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₅
Molecular Weight262.30 g/mol
CAS Registry Number78000-30-3
Component CompoundsL-lysine, α-ketoisovaleric acid

The 3D conformation of this salt remains undefined due to challenges in modeling ionic interactions between lysine and α-ketoisovaleric acid .

Biochemical Context of Lysine Methylation

ε-N-Monomethyllysine (Kme1)

In contrast to the ambiguous "3-methyl" designation, ε-N-monomethyllysine (Kme1) represents a well-characterized post-translational modification. This derivative retains a +1 charge at physiological pH (pKa ~10.7) but exhibits reduced hydrogen-bonding capacity compared to unmodified lysine . Key biophysical changes include:

  • Hydrophobicity: Increased by ~15% relative to free lysine.

  • Steric Effects: Methylation introduces a 1.5 Å increase in side-chain volume.

Kme1 participates in epigenetic regulation by modulating protein-protein interactions, particularly in histone substrates . For example, methylation of histone H3 at lysine 4 (H3K4me1) marks enhancer regions in chromatin.

Functional Contrasts with Trimethyllysine

Trimethyllysine (Kme3, PubChem CID: 440121) represents the terminal methylation state, characterized by a permanent +1 charge and complete loss of hydrogen-bonding potential . Unlike Kme1, Kme3 engages in cation-π interactions with aromatic residues in reader proteins (e.g., Tudor domains). Its hydrophobicity is ~40% greater than free lysine, enabling membrane association in metabolites like L-carnitine .

Pharmacological and Clinical Insights

Methyllysine Dysregulation in Disease

Aberrant lysine methylation underlies multiple pathologies:

  • Cancer: Overexpression of lysine methyltransferases (PKMTs) like EZH2 drives tumorigenesis via histone H3K27 trimethylation.

  • Neurological Disorders: Reduced Kme1 levels in tau protein correlate with neurofibrillary tangle formation in Alzheimer’s disease .

Analytical and Synthetic Challenges

Detection Methods

Mass spectrometry (LC-MS/MS) remains the gold standard for differentiating methylation states. Kme1 exhibits a mass shift of +14.016 Da (CH3), while isotopic labeling with CD3-methyl groups (+17.034 Da) enables precise quantification .

Semisynthetic Production

Native chemical ligation enables site-specific incorporation of methyllysine into proteins. For example, Kme1-containing histones are synthesized using thioester-linked peptides and desulfurization protocols .

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